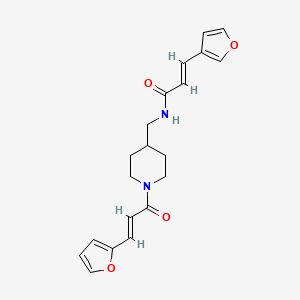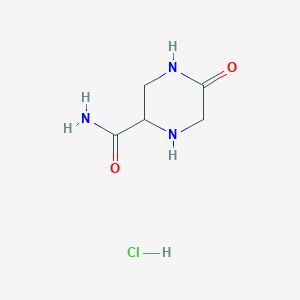
5-Oxopiperazine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopiperazine-2-carboxamide hydrochloride is a chemical compound used in scientific research . It has a molecular weight of 179.61 and is typically available in powder form . It exhibits great potential in various fields due to its unique properties, making it suitable for drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for 5-Oxopiperazine-2-carboxamide hydrochloride is1S/C5H9N3O2.ClH/c6-5(10)3-1-8-4(9)2-7-3;/h3,7H,1-2H2,(H2,6,10)(H,8,9);1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Oxopiperazine-2-carboxamide hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Oxopiperazine-2-carboxamide hydrochloride, focusing on six unique applications:
Pharmaceutical Development
5-Oxopiperazine-2-carboxamide hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives that can act as potential drugs targeting different biological pathways. For instance, it has been used in the development of melanocortin receptor agonists, which are significant in treating conditions like obesity and sexual dysfunction .
Cancer Research
This compound has shown promise in cancer research due to its potential as a chemotherapeutic agent. Researchers have explored its use in synthesizing molecules that can inhibit cancer cell growth. The presence of the piperazine ring in its structure is crucial for binding to specific cancer-related targets, making it a candidate for further investigation in oncology .
Neurological Studies
In neurological research, 5-Oxopiperazine-2-carboxamide hydrochloride is utilized to develop compounds that can modulate neurotransmitter systems. Its derivatives have been studied for their potential to treat neurological disorders such as depression and anxiety. The compound’s ability to interact with central nervous system receptors makes it a valuable tool in this field .
Antimicrobial Agents
The compound is also explored for its antimicrobial properties. Researchers have synthesized derivatives that exhibit activity against various bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections .
Peptidomimetics
5-Oxopiperazine-2-carboxamide hydrochloride serves as a key precursor in the synthesis of peptidomimetics. These are compounds that mimic the structure and function of peptides but with enhanced stability and bioavailability. Peptidomimetics are important in drug design, particularly for targeting protein-protein interactions .
Enzyme Inhibition
The compound is used in the design of enzyme inhibitors. Its structure allows for the creation of molecules that can selectively inhibit enzymes involved in various diseases. For example, it has been used to develop inhibitors for elastase, an enzyme linked to conditions like emphysema and chronic obstructive pulmonary disease (COPD) .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
properties
IUPAC Name |
5-oxopiperazine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c6-5(10)3-1-8-4(9)2-7-3;/h3,7H,1-2H2,(H2,6,10)(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCFGMHCXVLKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxopiperazine-2-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

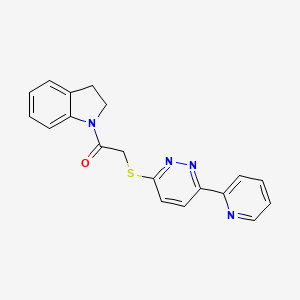
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2819807.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2819808.png)
![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)
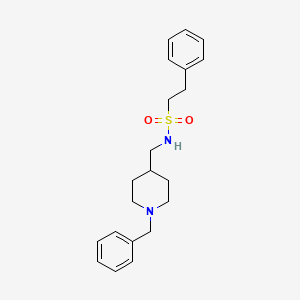
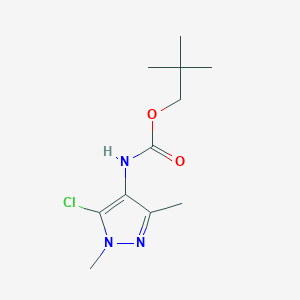

![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2819819.png)
![(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2819821.png)

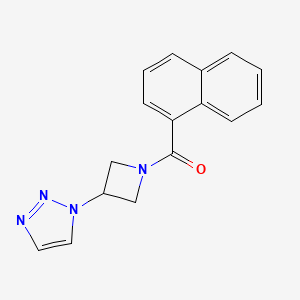
![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)
